(1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[138003,1206,11016,21]tricosane-8,19-diol is a complex organic molecule characterized by its unique pentacyclic structure and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol typically involves multiple steps, including cyclization reactions and selective methylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired pentacyclic structure and stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its multiple chiral centers and functional groups allow for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to undergo various chemical reactions makes it a versatile molecule for the design of new pharmaceuticals.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while its methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pentacyclic molecules with multiple chiral centers and hydroxyl groups. Examples include:
- (1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol analogs with different substituents.
- Other polycyclic compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of methyl groups and hydroxyl groups, which confer distinct chemical and biological properties. Its high degree of methylation and the presence of multiple chiral centers make it a versatile molecule for various applications in research and industry.
Properties
CAS No. |
18188-24-4 |
---|---|
Molecular Formula |
C30H52O2 |
Molecular Weight |
444.744 |
InChI |
InChI=1S/C30H52O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h19-25,31-32H,8-18H2,1-7H3/t19-,20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1 |
InChI Key |
VPVFMIYLPVRZRT-AVJRYLTBSA-N |
SMILES |
CC1(C2CCC3CC4(CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.